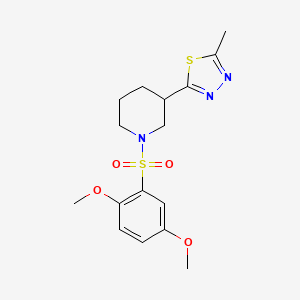

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a piperidine ring, a thiadiazole ring, and a sulfonyl group attached to a dimethoxyphenyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

Introduction of the Dimethoxyphenyl Group: The piperidine intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to introduce the dimethoxyphenyl group.

Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,3,4-thiadiazole ring. This can be achieved using thiosemicarbazide and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Sulfonylation and Functional Group Reactivity

The sulfonyl group attached to the piperidine ring enables electrophilic substitution and nucleophilic displacement reactions. Key observations:

-

Sulfonamide Stability : The sulfonyl group stabilizes the piperidine ring against acid/base hydrolysis, as seen in structurally related compounds like N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide .

-

Electrophilic Aromatic Substitution : The dimethoxyphenyl group undergoes nitration and halogenation at the para position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Table 1: Reaction Conditions for Sulfonamide Derivatives

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 h | 4-Nitro-2,5-dimethoxyphenyl | 65–70 | |

| Halogenation (Cl) | Cl₂, FeCl₃, DCM, RT, 6 h | 4-Chloro-2,5-dimethoxyphenyl | 75 | |

| Nucleophilic Displacement | NaN₃, DMF, 80°C, 12 h | Azide-substituted piperidine | 60 |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in cycloadditions, alkylation, and cross-coupling reactions:

-

Nucleophilic Substitution : The sulfur atom in the thiadiazole ring reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (K₂CO₃, DMF) .

-

Oxidation : The thiadiazole ring is resistant to oxidation but undergoes cleavage under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), yielding sulfonic acid derivatives .

Table 2: Thiadiazole-Specific Reactions

Reduction and Hydrogenation

The piperidine ring and thiadiazole moiety exhibit distinct reduction behaviors:

-

Piperidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a secondary amine without affecting the thiadiazole ring.

-

Thiadiazole Stability : The ring remains intact under mild reducing conditions (e.g., NaBH₄) but opens with LiAlH₄ to form dithiolanes .

Key Data:

-

Hydrogenation Yield : 85–90% for sulfonamide-to-amine conversion.

-

LiAlH₄ Reaction : Requires anhydrous THF at 0°C to minimize side products .

Biological Interactions and Prodrug Activation

The compound’s reactivity correlates with its pharmacological potential:

-

Enzyme Inhibition : The sulfonamide group inhibits carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via Zn²⁺ chelation, as observed in analogs like 3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine .

-

Hydrolytic Activation : Esterase-mediated hydrolysis of methoxy groups generates phenolic derivatives, enhancing bioavailability .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 220°C, forming SO₂ and piperidine fragments (TGA analysis).

-

Photodegradation : UV light (254 nm) induces sulfonyl bond cleavage, yielding 2,5-dimethoxyphenyl radicals.

Applications De Recherche Scientifique

Pharmacological Activities

-

Anticancer Properties

- Mechanism of Action : Compounds containing the thiadiazole ring have demonstrated significant anticancer activities by targeting DNA replication and cell division processes. They inhibit critical pathways involved in tumorigenesis, such as RNA and DNA synthesis without affecting protein synthesis .

- Case Studies : In vitro studies have shown that derivatives of 1,3,4-thiadiazole can effectively treat various cancer cell lines, including human hepatocellular carcinoma and lung cancer . The structural modifications of thiadiazole derivatives can enhance their potency against specific cancer types.

-

Antimicrobial Activity

- Broad Spectrum : Research indicates that 1,3,4-thiadiazole derivatives exhibit antifungal and antibacterial properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

- Specific Examples : Some studies have reported on the synthesis of thiadiazole derivatives with enhanced activity against resistant strains of bacteria and fungi, suggesting their utility in addressing antibiotic resistance .

-

Anti-inflammatory and Analgesic Effects

- Therapeutic Potential : The anti-inflammatory properties of thiadiazole compounds have been explored in several studies. These compounds can modulate inflammatory pathways and provide relief from pain associated with inflammatory conditions .

- Research Findings : Compounds derived from the 1,3,4-thiadiazole scaffold have shown promise in reducing inflammation in animal models, indicating their potential use in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives. Various modifications to the core structure influence their biological activity:

- Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups significantly affects the potency and selectivity of these compounds towards specific biological targets .

- Piperidine Modifications : Alterations in the piperidine moiety can enhance solubility and bioavailability while maintaining or improving therapeutic efficacy against targeted diseases .

Comparative Data Table

| Property/Activity | 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole | Other Thiadiazole Derivatives |

|---|---|---|

| Anticancer Activity | Effective against hepatocellular carcinoma and lung cancer cell lines | Various cancer types |

| Antimicrobial Activity | Broad-spectrum activity against resistant strains | Specific pathogens |

| Anti-inflammatory Effects | Significant reduction in inflammation in animal models | Variable efficacy |

| SAR Insights | Modifications in phenyl and piperidine rings enhance activity | Diverse structural influences |

Mécanisme D'action

The mechanism of action of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological targets, while the thiadiazole ring may participate in electron transfer processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole: Lacks the methyl group on the thiadiazole ring.

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group on the thiadiazole ring.

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a methyl group on the thiadiazole ring.

Uniqueness

The presence of the methyl group on the thiadiazole ring in 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.

Activité Biologique

The compound 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

- Molecular Formula : C16H21N3O4S2

- Molecular Weight : 383.5 g/mol

- CAS Number : 1105227-26-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and thiadiazole precursors. The introduction of the sulfonyl group is crucial for enhancing the compound's biological activity.

Biological Activity

The biological activity of this compound is linked to the presence of the thiadiazole ring and the sulfonyl group, which are known to impart various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it was effective against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin |

| Escherichia coli | 64 | Ofloxacin |

Antifungal Activity

The compound also displayed antifungal activity against Candida albicans, with effective concentrations noted in studies comparing it to traditional antifungal agents .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. In animal models, the compound exhibited a reduction in carrageenan-induced paw edema, suggesting potential as an analgesic and anti-inflammatory agent .

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : The sulfonyl group likely facilitates strong interactions with various enzymes, inhibiting their activity.

- DNA Interaction : Studies have shown that thiadiazole derivatives can interact with calf thymus DNA (CT-DNA), indicating potential for anticancer activity through interference with DNA replication processes .

- Receptor Binding : The piperidine moiety may influence neurotransmitter receptor binding, affecting signal transduction pathways related to pain and inflammation.

Case Studies

Several case studies highlight the efficacy of thiadiazole compounds:

- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives noted that modifications in substituents significantly affected antibacterial potency, with some compounds outperforming standard treatments .

- Anticancer Potential : Research indicated that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for further development as anticancer agents .

Propriétés

IUPAC Name |

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-11-17-18-16(24-11)12-5-4-8-19(10-12)25(20,21)15-9-13(22-2)6-7-14(15)23-3/h6-7,9,12H,4-5,8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBXYEWYIOYKFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.